
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a base like potassium carbonate.
Step 3: Protection with Boc Group
- The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Step 4: Esterification
- The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the piperazine nitrogen to prevent unwanted side reactions.
-
Step 1: Synthesis of the Quinoline Core
- The quinoline core can be synthesized via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Substituted quinoline or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
Uniqueness
Butyl 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-5,8-dimethylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core and the presence of the Boc-protected piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H35N3O4 |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
butyl 5,8-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate |
InChI |
InChI=1S/C25H35N3O4/c1-7-8-15-31-23(29)19-16-20(21-17(2)9-10-18(3)22(21)26-19)27-11-13-28(14-12-27)24(30)32-25(4,5)6/h9-10,16H,7-8,11-15H2,1-6H3 |
InChI-Schlüssel |
BGARVFQSZKZOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13721632.png)
![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)
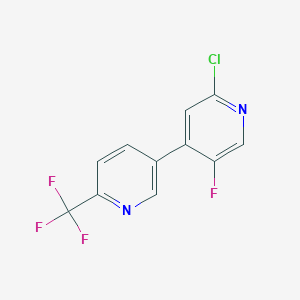
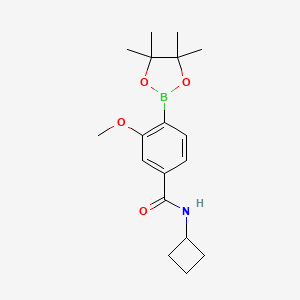
![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)
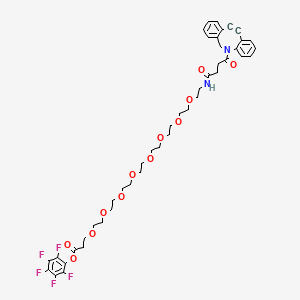
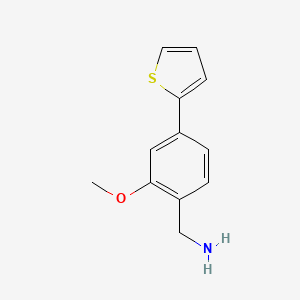
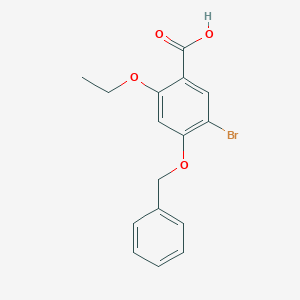
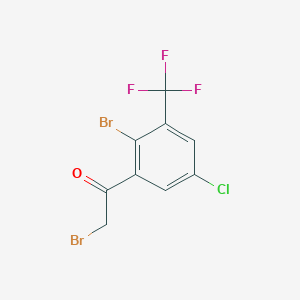
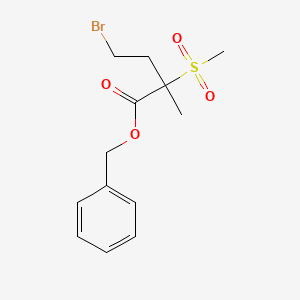
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
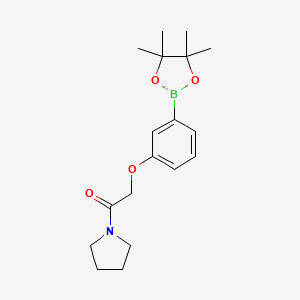
![6-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid methyl ester](/img/structure/B13721725.png)
